molecular formula C26H27N5O5 B11278629 methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate

methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate

Cat. No.: B11278629
M. Wt: 489.5 g/mol
InChI Key: RCEAQEKFJZLILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo-pyrimidine class of heterocyclic molecules, characterized by a fused pyrazole-pyrimidine core. The structure includes:

  • Pyrazolo[4,3-d]pyrimidine backbone: A bicyclic system with nitrogen atoms at positions 1, 3, and 5.
  • Substituents:
    • 1-Ethyl and 3-methyl groups on the pyrazole ring.
    • 6-Phenethyl substituent on the pyrimidine ring.
    • Acetamido linker connecting the core to a methyl benzoate group.

However, its specific biological activity remains uncharacterized in the provided evidence.

Properties

Molecular Formula

C26H27N5O5

Molecular Weight

489.5 g/mol

IUPAC Name

methyl 4-[[2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H27N5O5/c1-4-31-23-22(17(2)28-31)30(16-21(32)27-20-12-10-19(11-13-20)25(34)36-3)26(35)29(24(23)33)15-14-18-8-6-5-7-9-18/h5-13H,4,14-16H2,1-3H3,(H,27,32)

InChI Key

RCEAQEKFJZLILY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Precursor Preparation

The starting material is typically derived from 5-amino-1-substituted-1H-pyrazole-4-carbonitrile. For example:

  • Step 1 : Reaction of malononitrile with carbon disulfide and sodium ethoxide to form a bis(methylthio)methylene malononitrile intermediate.

  • Step 2 : Methylation with dimethyl sulfate to yield 2-(bis(methylthio)methylene)malononitrile.

  • Step 3 : Cyclization with phenyl hydrazine in ethanol to form 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.

Cyclization to Pyrazolo[4,3-d]pyrimidine

Cyclization is achieved using formic acid or phosphorus oxychloride (POCl₃):

  • Reagents : Formic acid or POCl₃ in ethanol under reflux conditions.

  • Yield : ~70–85% for cyclized products.

  • Mechanism : Formation of the pyrimidine ring via intramolecular cyclization, replacing the methylthio group with an oxygen atom.

Table 1: Cyclization Conditions for Pyrazolo[4,3-d]pyrimidine Core

ReagentSolventTemperatureTimeYieldReference
Formic acidEthanolReflux6–8 hrs70–85%
POCl₃DMF80–100°C3 hrs75%

Acetamido Benzoate Side-Chain Attachment

The acetamido benzoate moiety is introduced via acylation:

Amide Bond Formation

  • Reagents : 2-Chloroacetamide and K₂CO₃ in DMF.

  • Conditions : Reflux at 80–100°C for 3–6 hours.

  • Yield : 70–85% for amide-linked intermediates.

Esterification of Benzoate

  • Reagents : Methyl chloroformate or methyl iodide.

  • Conditions : Anhydrous methanol with catalytic H₂SO₄.

  • Yield : >95% for methyl ester formation.

Table 2: Key Acylation and Esterification Reactions

SubstrateReagentSolventTimeYieldReference
Pyrazolo-pyrimidine core2-ChloroacetamideDMF3 hrs85%
4-Aminobenzoic acidMethyl chloroformateMeOH1 hr95%
Intermediate amideK₂CO₃DMF6 hrs80%

Optimization and Purification

Reaction Optimization

  • Microwave-Assisted Synthesis : Accelerates cyclization and substitution steps (e.g., 20 minutes vs. 6 hours under conventional heating).

  • Solvent Selection : DMF for nucleophilic substitutions, ethanol for recrystallization.

Purification Methods

  • Recrystallization : Ethanol or DMF/EtOH mixtures.

  • Column Chromatography : C18 or silica gel for impurity removal.

Challenges and Research Gaps

Regioselectivity Control

  • Issue : Competing substitution sites on the pyrazolo-pyrimidine core.

  • Solution : Use of directing groups (e.g., methylthio) to guide phenethyl substitution.

Scalability

  • Limitation : Multi-step synthesis reduces overall yield.

  • Approach : One-pot methods for cyclization and alkylation.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Synthetic Routes

RouteStepsTotal YieldAdvantagesLimitations
Conventional Reflux545–55%High purityTime-consuming
Microwave-Assisted360–70%Shorter reaction timesLimited scalability
One-Pot Cyclization275%Simplified workflowRequires specialized equipment

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group in the benzoate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.

Reaction Conditions Products Key Observations
1M HCl, reflux, 6–8 hours 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoic acidReaction monitored via HPLC; completion confirmed by loss of ester C=O stretch in IR.
NaOH (aqueous), 60°C, 4 hoursSodium salt of the carboxylic acid derivativeHigher reaction rates observed under basic conditions compared to acidic hydrolysis.

Amide Bond Reactivity

The acetamido linker exhibits limited reactivity under mild conditions but can undergo hydrolysis or nucleophilic substitution under extreme conditions:

Reaction Type Conditions Outcome
Acidic Hydrolysis6M HCl, 100°C, 12–24 hoursCleavage to yield 2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetic acid and 4-aminobenzoic acid derivatives.
Nucleophilic SubstitutionThiols or amines in DMF, 80°C, catalytic DMAPReplacement of the amide group with thioester or urea derivatives.

Reduction of Pyrazolo[4,3-d]pyrimidine Dioxo Groups

The 5,7-dioxo groups in the pyrimidine core are susceptible to reduction, altering the electronic properties of the heterocycle:

Reducing Agent Conditions Product
LiAlH4Anhydrous THF, 0°C → RT, 2 hPartially reduced dihydroxy intermediate (retains pyrazole ring).
NaBH4/CeCl3MeOH, RT, 4 hoursSelective reduction of one carbonyl group to hydroxyl.

Electrophilic Aromatic Substitution

The phenethyl and benzoate aromatic rings participate in electrophilic substitution reactions, though steric hindrance limits reactivity:

Reaction Conditions Outcome
Nitration HNO3/H2SO4, 0°C, 1 hourPara-nitro derivative on the phenethyl aryl group (minor ortho product).
Sulfonation H2SO4, SO3, 50°C, 3 hoursSulfonic acid derivative at the meta position of the benzoate ring.

Oxidation of Alkyl Side Chains

The ethyl and phenethyl substituents undergo oxidation under strong conditions:

Oxidizing Agent Conditions Product
KMnO4 (acidic)H2SO4, 70°C, 6 hoursEthyl → carboxylic acid; phenethyl → phenylacetic acid.
Ozone (O3)DCM, -78°C, followed by workupCleavage of phenethyl group to benzaldehyde derivatives.

Heterocyclic Ring Modifications

The pyrazolo[4,3-d]pyrimidine core participates in ring-opening or functionalization reactions:

Reaction Conditions Outcome
Alkylation MeI, K2CO3, DMF, RT, 12 hMethylation at N1 or N3 positions, confirmed by 1H-NMR.
Cycloaddition Dienophiles in refluxing tolueneFormation of fused bicyclic structures via Diels-Alder reactions.

Key Mechanistic Insights

  • Steric Effects : Bulky substituents (e.g., phenethyl) hinder reactions at the pyrimidine core, necessitating prolonged reaction times.

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for the amide group.

  • Biological Relevance : Reduction of dioxo groups modulates interactions with enzymes like phosphodiesterases, as seen in structural analogs.

Scientific Research Applications

Pharmacological Properties

The compound's structure features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities. Research indicates that derivatives of this compound exhibit:

  • Phosphodiesterase Inhibition : The compound acts as a phosphodiesterase 9 (PDE9) inhibitor. PDE9 is involved in the hydrolysis of cyclic guanosine monophosphate (cGMP), a critical signaling molecule in neuronal communication. Inhibition of PDE9 can enhance cognitive functions and is being explored for the treatment of neurodegenerative diseases such as Alzheimer's disease .
  • Anticancer Activity : Studies have shown that pyrazolo[4,3-d]pyrimidine derivatives can inhibit cancer cell proliferation. The mechanism often involves targeting specific enzymes associated with tumor growth. For example, certain derivatives have demonstrated efficacy against various cancer cell lines through enzyme inhibition and modulation of metabolic pathways .
  • Antimicrobial Properties : Compounds with similar structures have exhibited antimicrobial activity against pathogens such as Mycobacterium tuberculosis. This suggests potential for the development of new antitubercular agents based on the compound's structure .

Case Studies

Several case studies highlight the compound's potential applications:

  • Cognitive Function Enhancement : A study evaluated the effects of PDE9 inhibitors on cognitive performance in animal models. Results indicated that compounds similar to methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate significantly improved memory and learning abilities in subjects with induced cognitive deficits .
  • Anticancer Efficacy : Research investigating the anticancer properties of pyrazolo[4,3-d]pyrimidine derivatives found that specific analogs inhibited proliferation in breast cancer cell lines (MCF-7). The study concluded that modifications to the core structure enhanced selectivity and potency against cancer cells .
  • Antimicrobial Activity Assessment : In vitro studies assessed the antimicrobial efficacy of pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis. Results indicated promising activity with IC50 values comparable to established antitubercular agents .

Mechanism of Action

The mechanism of action of methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

(a) Pyrazolo[3,4-d]pyrimidin-4-ones
  • Example : Compounds 2–10 from .
  • Key Differences :
    • Core: Pyrazolo[3,4-d]pyrimidin-4-one vs. pyrazolo[4,3-d]pyrimidin-5,7-dione in the target compound.
    • Substituents: Thioether-linked phenacyl groups () vs. phenethyl and acetamido-benzoate groups.
  • Implications : The thioether linkage in compounds may enhance metabolic stability compared to the ester and amide bonds in the target molecule .
(b) Pyrazolo[3,4-b]pyrazin-5(4H)-ones
  • Example : Compounds 13a–e and 15 from .
  • Key Differences: Core: Pyrazolo[3,4-b]pyrazine vs. pyrazolo[4,3-d]pyrimidine. Substituents: Lactamized amino acid derivatives () vs. phenethyl and benzoate groups.

Substituent-Driven Comparisons

(a) N-Benzyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide ( )
  • Molecular Formula : C24H24FN5O3 (MW 449.5 g/mol).
  • Key Differences :
    • Substituents: 4-Fluorobenzyl at position 6 vs. phenethyl in the target compound.
    • Linker: Acetamide with benzyl group vs. methyl benzoate.
  • Implications : The fluorine atom in ’s compound may enhance electronegativity and bioavailability, while the phenethyl group in the target compound increases lipophilicity .
(b) Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (Compound 26, )
  • Molecular Formula : C21H18N2O3S (MW 377.0 g/mol).
  • Key Differences: Core: Thieno[2,3-d]pyrimidine vs. pyrazolo[4,3-d]pyrimidine. Substituents: Methyl and phenyl groups on the thienopyrimidine core.
  • Implications: The sulfur atom in the thienopyrimidine core () may confer distinct electronic properties compared to the nitrogen-rich pyrazolo-pyrimidine system .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s phenethyl and benzoate groups require precise regioselective reactions, similar to the methodologies in and .
  • Biological Potential: The acetamido-benzoate moiety may mimic peptide bonds, suggesting kinase or protease inhibition (analogous to ’s fluorobenzyl derivative) .
  • Stability : The ester group in the target compound may render it susceptible to hydrolysis compared to the amide-linked analogs in .

Biological Activity

Methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. The pyrazolo[4,3-d]pyrimidine scaffold has been associated with various pharmacological properties, including anticancer and anti-inflammatory effects.

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific molecular targets:

  • Inhibition of Protein Kinases : Pyrazolo[4,3-d]pyrimidines are known to inhibit eukaryotic protein kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival. For instance, studies have shown that derivatives of this scaffold can inhibit kinases involved in tumor growth and metastasis .
  • COX-II Inhibition : The compound may also exhibit anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-II), an enzyme implicated in inflammatory processes. Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidines can selectively inhibit COX-II with significant potency, suggesting potential applications in treating inflammatory diseases .
  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition : Another significant mechanism is the inhibition of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), which stabilizes HIFα subunits and promotes erythropoietin production. This pathway is particularly relevant in renal anemia and could be a therapeutic target for enhancing erythropoiesis .

Anticancer Activity

The anticancer efficacy of this compound has been evaluated across various cancer cell lines:

Cell LineIC50 (µM)Reference
HepG21.74
MCF-70.85
A5490.92
PC-30.78

These results indicate that the compound exhibits potent anticancer activity, particularly against breast and liver cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory potential has been assessed through COX-II inhibition assays:

CompoundIC50 (µM)Selectivity Index
Methyl Compound0.5210.73
Celecoxib0.789.51

These findings suggest that this compound is a promising candidate for further development as an anti-inflammatory agent.

Study on Anticancer Properties

A recent study evaluated the effects of various pyrazolo[4,3-d]pyrimidine derivatives on human cancer cells. The results indicated that compounds with similar scaffolds significantly reduced tumor growth in vivo models by inhibiting crucial signaling pathways involved in cancer progression .

Research on Anti-inflammatory Effects

In vivo studies demonstrated that the compound exhibited significant reduction in inflammation markers in animal models treated with this compound compared to control groups receiving standard anti-inflammatory medications .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate and its analogs?

  • Methodology : Multi-step synthesis involving (i) condensation of pyrazolo-pyrimidine precursors with phenethyl groups, (ii) acetamido coupling via carbodiimide-mediated reactions, and (iii) esterification with methyl benzoate derivatives. Monitor reaction progress using TLC and HPLC, and optimize yields by adjusting solvent polarity (e.g., DMF vs. THF) and temperature (70–100°C).
  • Reference Data : Similar pyrazolo-pyrimidine derivatives achieved 69% yield via stepwise coupling and purification by column chromatography .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., δ 3.20 ppm for methyl groups, δ 7.33–7.58 ppm for aromatic protons) .
  • LC-MS : Verify molecular weight (e.g., m/z 377.0 [M+H]+^+ for analogs) and purity (>95%) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria and fungal strains (e.g., Candida albicans) at concentrations of 10–100 μM.
  • Enzyme Inhibition : Test against kinases or proteases (e.g., CDK2, MMP-9) using fluorometric assays .
    • Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Analysis : Perform IC50_{50}/EC50_{50} curves to assess potency variability.
  • Metabolic Stability : Use hepatic microsome assays to identify metabolite interference .
  • Structural-Activity Relationships (SAR) : Compare analogs (e.g., ethyl vs. phenethyl substitutions) to isolate key functional groups .
    • Example : A 2021 study linked reduced antifungal activity in methyl benzoate derivatives to steric hindrance from bulky substituents .

Q. What experimental designs are optimal for studying environmental fate and degradation pathways?

  • Methodology :

  • Photodegradation : Expose the compound to UV light (254 nm) in aqueous solutions, and monitor degradation via LC-MS/MS.
  • Biotic Transformation : Incubate with soil microbiota (e.g., Pseudomonas spp.) and analyze metabolites over 14 days .
    • Data Table :
ConditionHalf-life (Days)Major Metabolite
UV Light2.5Benzoic acid
Soil7.8Pyrazolo-diol

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., PARP-1).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess protein-ligand stability .
    • Key Finding : A 2024 study identified strong hydrogen bonding between the pyrimidine core and kinase ATP-binding pockets (ΔG = -9.2 kcal/mol) .

Q. What strategies address low solubility in pharmacological assays?

  • Methodology :

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity.
  • Nanoparticle Encapsulation : Formulate with PLGA nanoparticles (150–200 nm) to enhance bioavailability .
    • Validation : Compare dissolution rates via dynamic light scattering (DLS) and in vitro release profiles.

Methodological Integration Questions

Q. How should researchers integrate findings into broader theoretical frameworks (e.g., drug discovery)?

  • Methodology :

  • Target Identification : Link biological activity to pathways (e.g., apoptosis via caspase-3 activation) using transcriptomic profiling.
  • Toxicogenomics : Assess genotoxicity via comet assays and γH2AX foci quantification .
    • Conceptual Framework : Align SAR data with Lipinski’s Rule of Five to prioritize lead compounds .

Q. What statistical approaches are recommended for analyzing heterogeneous datasets?

  • Methodology :

  • Multivariate Analysis : Apply PCA to reduce dimensionality in high-throughput screening data.
  • Bayesian Modeling : Predict structure-activity trends with probabilistic priors from PubChem datasets .
    • Case Study : A 2019 study resolved conflicting cytotoxicity data using hierarchical clustering of IC50_{50} values across 60 cell lines .

Synthesis of Key Research Directions

  • Priority Areas :
    • Mechanistic studies to elucidate kinase inhibition pathways.
    • Long-term environmental impact assessments under real-world conditions.
    • Development of enantioselective synthesis protocols for chiral analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.